2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid, also known as this compound, is a useful research compound. Its molecular formula is C28H39NO8 and its molecular weight is 517.619. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5-Hydroxymethyl Tolterodine beta-D-Glucuronide, a major pharmacologically active metabolite of Tolterodine , is the muscarinic receptor . Specifically, it acts on the M2 and M3 subtypes of muscarinic receptors . These receptors play a crucial role in mediating urinary bladder contraction and salivation .
Mode of Action
5-Hydroxymethyl Tolterodine beta-D-Glucuronide acts as a competitive antagonist at the muscarinic receptors . This means it competes with the natural ligand (acetylcholine) for binding to these receptors. By doing so, it prevents the activation of the receptors, thereby inhibiting the downstream effects such as bladder contraction and salivation .
Biochemical Pathways
The action of 5-Hydroxymethyl Tolterodine beta-D-Glucuronide primarily affects the cholinergic pathway . By antagonizing the muscarinic receptors, it inhibits the transmission of signals in this pathway, leading to a decrease in bladder contraction and salivation .
Pharmacokinetics
After oral administration, Tolterodine is metabolized in the liver, resulting in the formation of 5-Hydroxymethyl Tolterodine . This metabolite, which exhibits an antimuscarinic activity similar to that of Tolterodine, contributes significantly to the therapeutic effect . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Hydroxymethyl Tolterodine beta-D-Glucuronide are
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO8/c1-16(2)29(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-30)10-11-22(21)36-28-25(33)23(31)24(32)26(37-28)27(34)35/h5-11,14,16-17,20,23-26,28,30-33H,12-13,15H2,1-4H3,(H,34,35)/t20-,23+,24+,25-,26+,28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDPQHVAFNCNKD-GYQAOLNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857804 |
Source
|
Record name | 2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210573-52-7 |
Source
|
Record name | 2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.